1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often simple purine derivatives, which undergo alkylation, amination, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions (temperature, pressure, solvents, and catalysts) are optimized for maximum yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially forming reduced derivatives.
Substitution: This reaction can replace one functional group with another, potentially forming substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution might yield various substituted purine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biochemical pathways involving purines.
Medicine: Potential therapeutic applications, such as in the treatment of diseases related to purine metabolism.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in medicine for its bronchodilator effects.
Uniqueness
1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C13H21N5O2 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1,3-dimethyl-7-propan-2-yl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-6-7-14-12-15-10-9(18(12)8(2)3)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15) |
InChI Key |
KRDGNVAIGLPHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(N1C(C)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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